molecular formula C13H19NO B12884638 Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- CAS No. 112722-72-2

Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-

Cat. No.: B12884638
CAS No.: 112722-72-2
M. Wt: 205.30 g/mol
InChI Key: RJSUSYROWZOESQ-UHFFFAOYSA-N
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Description

1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound features a cyclohexyl group and a methyl group attached to the pyrrole ring, making it a unique derivative of pyrrole.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with cyclohexylamine and 2-methyl-3-oxobutanoic acid, the cyclization can be facilitated using a suitable catalyst and solvent under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like palladium or platinum may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated pyrrole derivatives.

Scientific Research Applications

1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

    1-(1-Methyl-1H-pyrrol-2-yl)ethanone: A similar compound with a methyl group instead of a cyclohexyl group.

    2-Acetyl-1-methylpyrrole: Another derivative with an acetyl group attached to the pyrrole ring.

Uniqueness: 1-(1-Cyclohexyl-2-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

112722-72-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone

InChI

InChI=1S/C13H19NO/c1-10-13(11(2)15)8-9-14(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3

InChI Key

RJSUSYROWZOESQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN1C2CCCCC2)C(=O)C

Origin of Product

United States

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